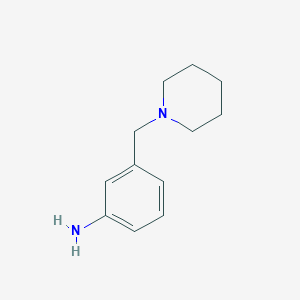

3-(Piperidin-1-ylmethyl)aniline

説明

BenchChem offers high-quality 3-(Piperidin-1-ylmethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Piperidin-1-ylmethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

3-(piperidin-1-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c13-12-6-4-5-11(9-12)10-14-7-2-1-3-8-14/h4-6,9H,1-3,7-8,10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEJNYLBEEMVJNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424451 | |

| Record name | 3-(Piperidin-1-ylmethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93138-55-7 | |

| Record name | 3-(Piperidin-1-ylmethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1-Piperidinylmethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A Comprehensive Spectroscopic Guide to 3-(Piperidin-1-ylmethyl)aniline: NMR, IR, and MS Analysis

Introduction

3-(Piperidin-1-ylmethyl)aniline is a versatile bifunctional molecule that serves as a crucial building block in medicinal chemistry and material science.[1][2] Its structure, which combines a primary aromatic amine with a tertiary aliphatic amine via a methylene bridge, offers multiple reaction sites for synthesizing complex molecular architectures. This compound is a key intermediate in the development of novel pharmaceuticals, particularly those targeting neurological disorders, and in the formulation of advanced agrochemicals.[1]

Given its significance, unambiguous structural confirmation and purity assessment are paramount. This technical guide provides an in-depth analysis of 3-(Piperidin-1-ylmethyl)aniline using the foundational spectroscopic techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with a robust framework for the comprehensive characterization of this and structurally related compounds.

Molecular Structure and Analytical Workflow

The structural integrity of a synthesized compound like 3-(Piperidin-1-ylmethyl)aniline is not confirmed by a single technique but by the convergence of evidence from multiple orthogonal methods. Each spectroscopic analysis provides a unique piece of the structural puzzle.

Caption: Molecular structure and analytical workflow for 3-(Piperidin-1-ylmethyl)aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, we can map the carbon-hydrogen framework.

¹H NMR Spectroscopy: Mapping the Protons

Expertise & Experience: In ¹H NMR, the chemical shift of a proton is dictated by its local electronic environment. Electron-withdrawing groups deshield protons, shifting them downfield (higher ppm), while electron-donating groups shield them, moving them upfield (lower ppm). For 3-(Piperidin-1-ylmethyl)aniline, we anticipate distinct regions for aromatic, aliphatic (piperidine and methylene), and amine protons.

Trustworthiness (Self-Validating Protocol):

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). CDCl₃ is often preferred for initial analysis, but DMSO-d₆ can be useful for resolving N-H protons.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Acquisition: Record the spectrum on a 400 MHz (or higher) spectrometer. Acquire at least 16 scans to ensure a good signal-to-noise ratio.

-

Validation with D₂O: To confirm the N-H signal, add a drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the spectrum. The N-H proton will exchange with deuterium, causing its signal to disappear or significantly diminish.[3]

The spectrum is logically divided into signals from the aniline ring, the piperidine ring, the connecting methylene bridge, and the primary amine.

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Causality |

| Aromatic (C2-H) | ~6.9 - 7.2 | Triplet | 1H | This proton is ortho to the -CH₂ group and meta to the -NH₂ group. It will be split by its two neighbors. |

| Aromatic (C4,5,6-H) | ~6.5 - 6.8 | Multiplet | 3H | These protons are influenced by the strong electron-donating -NH₂ group, shifting them upfield. Their overlapping signals result in a complex multiplet.[4] |

| Amine (-NH₂) | ~3.6 (variable) | Broad Singlet | 2H | The chemical shift is concentration and solvent-dependent. The signal is often broad due to quadrupolar relaxation and chemical exchange. Confirmed by D₂O exchange.[3] |

| Methylene (-CH₂-) | ~3.4 - 3.5 | Singlet | 2H | These benzylic protons are adjacent to two nitrogen atoms but no protons, hence they appear as a sharp singlet. Deshielded by the aromatic ring. |

| Piperidine (α-H) | ~2.3 - 2.5 | Multiplet | 4H | Protons on carbons adjacent to the tertiary nitrogen (C2', C6'). These are the most deshielded protons in the piperidine ring. |

| Piperidine (β,γ-H) | ~1.4 - 1.6 | Multiplet | 6H | Protons on the remaining piperidine carbons (C3', C4', C5'). These signals typically overlap in a complex multiplet in the aliphatic region.[5] |

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Expertise & Experience: ¹³C NMR provides a count of unique carbon atoms and information about their chemical environment. Aromatic carbons appear downfield (~110-150 ppm), while aliphatic carbons are found upfield (~20-60 ppm).

Trustworthiness (Self-Validating Protocol):

-

Sample Preparation: Use the same sample prepared for ¹H NMR, though a higher concentration (~20-30 mg) may be required for faster acquisition.

-

Acquisition: Record a proton-decoupled ¹³C spectrum on a 100 MHz (or higher) spectrometer. This ensures each unique carbon appears as a single line.

-

DEPT Analysis (Optional but Recommended): Perform DEPT-135 and DEPT-90 experiments. A DEPT-135 spectrum shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. A DEPT-90 spectrum shows only CH signals. This is a self-validating method to assign carbon types correctly.

The molecule has 12 carbon atoms, but due to symmetry in the piperidine ring, fewer than 12 signals might be expected if ring conformation is rapid on the NMR timescale. However, subtle differences can still lead to distinct signals.

| Assignment | Predicted δ (ppm) | Rationale & Causality |

| Aromatic (C-NH₂) | ~147 - 149 | The carbon directly attached to the nitrogen of the aniline is significantly deshielded.[6] |

| Aromatic (C-CH₂) | ~138 - 140 | The ipso-carbon bearing the methylene-piperidine substituent. |

| Aromatic (CH) | ~129 - 130 | The aromatic CH carbon meta to the -NH₂ group. |

| Aromatic (CH) | ~113 - 118 | The aromatic CH carbons ortho and para to the electron-donating -NH₂ group are shielded and appear upfield.[6] |

| Methylene (-CH₂-) | ~62 - 64 | The benzylic carbon is deshielded by both the aromatic ring and the adjacent nitrogen. |

| Piperidine (α-C) | ~53 - 55 | Carbons adjacent to the tertiary nitrogen (C2', C6'). |

| Piperidine (β-C) | ~25 - 27 | Carbons beta to the tertiary nitrogen (C3', C5'). |

| Piperidine (γ-C) | ~23 - 25 | The carbon gamma to the tertiary nitrogen (C4').[7] |

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency corresponding to its vibrational energy.

Trustworthiness (Self-Validating Protocol):

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most common. Place a small amount of the solid directly on the ATR crystal and apply pressure. Alternatively, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.

-

Background Scan: Perform a background scan of the empty instrument (for ATR) or a pure KBr pellet to subtract atmospheric (CO₂, H₂O) and matrix absorptions.

-

Sample Scan: Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

The IR spectrum of 3-(Piperidin-1-ylmethyl)aniline will be a composite of signals from the primary aromatic amine, the tertiary aliphatic amine, the aromatic ring, and aliphatic C-H bonds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale & Causality |

| N-H Stretch | 3450 - 3300 (two bands) | Medium | Characteristic of a primary amine (-NH₂). One band for asymmetric stretch, one for symmetric stretch.[3][8][9] |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Stretching vibrations of C-H bonds on the benzene ring. |

| Aliphatic C-H Stretch | 2950 - 2800 | Strong | Stretching vibrations of C-H bonds in the piperidine ring and methylene bridge. |

| N-H Bend (Scissoring) | 1650 - 1580 | Medium-Strong | Bending vibration of the primary -NH₂ group.[8][9] |

| Aromatic C=C Stretch | 1600 - 1450 (multiple bands) | Medium | Skeletal vibrations of the benzene ring. |

| Aromatic C-N Stretch | 1335 - 1250 | Strong | The stretching vibration of the C-N bond of the aniline moiety is characteristically strong.[3][8] |

| Aliphatic C-N Stretch | 1250 - 1020 | Medium-Weak | C-N bond stretching of the tertiary amine (piperidine). |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Strong | The pattern of these strong bands can help confirm the meta-substitution pattern of the aromatic ring. |

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural information based on fragmentation patterns. For a molecule like this, which contains basic nitrogen atoms, Electrospray Ionization (ESI) in positive ion mode is the ideal choice, as the nitrogens are easily protonated.

Trustworthiness (Self-Validating Protocol):

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid (0.1%) to facilitate protonation.

-

Infusion: Introduce the sample into the ESI source via direct infusion or through a Liquid Chromatography (LC) system.

-

Full Scan MS: Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺. The molecular weight of C₁₂H₁₈N₂ is 190.29.[1][10]

-

Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 191.3) and subject it to Collision-Induced Dissociation (CID) to generate a fragment ion spectrum. This provides definitive structural information.

The most labile bond in the protonated molecule is the benzylic C-N bond. Its cleavage is a dominant fragmentation pathway for benzylamines.[11][12]

Caption: Proposed ESI-MS/MS fragmentation pathway for 3-(Piperidin-1-ylmethyl)aniline.

| m/z | Proposed Fragment Ion | Formula | Formation Mechanism |

| 191.15 | [M+H]⁺ (Molecular Ion) | [C₁₂H₁₉N₂]⁺ | Protonation of the parent molecule. |

| 106.07 | Aminobenzyl cation | [C₇H₈N]⁺ | α-cleavage: Heterolytic cleavage of the benzylic C-N bond, with the charge retained on the aminobenzyl fragment. This is a very common and expected fragmentation.[11][13] |

| 98.10 | Piperidinomethyl cation | [C₆H₁₂N]⁺ | α-cleavage: Heterolytic cleavage of the benzylic C-N bond, with the charge retained on the piperidinomethyl fragment. |

| 91.05 | Tropylium ion | [C₇H₇]⁺ | Loss of ammonia (NH₃) from the m/z 106 fragment, followed by rearrangement to the stable tropylium ion. |

Conclusion

The structural elucidation of 3-(Piperidin-1-ylmethyl)aniline is systematically achieved through the combined application of NMR, IR, and MS. ¹H and ¹³C NMR provide an unambiguous map of the C-H framework, IR spectroscopy confirms the presence of key functional groups (primary amine, aromatic ring), and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. This guide establishes a validated, multi-faceted analytical protocol, ensuring high confidence in the identity and purity of the target compound, a critical requirement for its application in pharmaceutical and materials research.

References

-

Title: An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines Source: PubMed URL: [Link]

-

Title: Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations Source: PubMed URL: [Link]

-

Title: A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives Source: PubMed URL: [Link]

-

Title: Nitrogen-15 nuclear magnetic resonance spectroscopy. Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives Source: ACS Publications URL: [Link]

-

Title: Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and... Source: ResearchGate URL: [Link]

-

Title: Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides Source: Journal of the American Society for Mass Spectrometry URL: [Link]

-

Title: IR: amines Source: University of Calgary URL: [Link]

-

Title: Aniline - SpectraBase Source: SpectraBase URL: [Link]

-

Title: Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information Source: American Chemical Society URL: [Link]

-

Title: Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands) Source: WikiEducator URL: [Link]

-

Title: 24.10: Spectroscopy of Amines Source: Chemistry LibreTexts URL: [Link]

-

Title: Infrared Spectroscopy Source: Illinois State University URL: [Link]

-

Title: Synthesis and Biological Evaluation of Novel N-Substituted 3-Methylindole Derivatives Source: Yeditepe Journal of Health Sciences URL: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Buy 3-[(3-Methylpiperidin-1-yl)methyl]aniline | 919018-27-2 [smolecule.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. yeditepejhs.org [yeditepejhs.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. wikieducator.org [wikieducator.org]

- 10. scbt.com [scbt.com]

- 11. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical properties and reactivity of 3-(Piperidin-1-ylmethyl)aniline

An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-(Piperidin-1-ylmethyl)aniline

Foreword: Unveiling a Versatile Scaffold

In the landscape of modern synthetic chemistry, certain molecular scaffolds emerge as exceptionally versatile and valuable. 3-(Piperidin-1-ylmethyl)aniline is one such compound. Its unique architecture, combining a primary aromatic amine, a tertiary aliphatic amine within a piperidine ring, and a flexible methylene linker, provides a rich platform for chemical exploration. This guide offers an in-depth analysis of its chemical properties, reactivity, and practical applications, tailored for researchers, scientists, and professionals in drug development and material science. We will move beyond a simple recitation of facts to explore the causal relationships that govern its behavior, providing field-proven insights into its synthesis and handling.

Core Physicochemical and Structural Characteristics

3-(Piperidin-1-ylmethyl)aniline is a bifunctional organic compound that serves as a crucial building block in the synthesis of more complex molecules.[1][2] Its structure is defined by an aniline ring substituted at the meta-position with a piperidin-1-ylmethyl group. This arrangement imparts a unique combination of electronic and steric properties that dictate its reactivity.

| Property | Value | Source |

| CAS Number | 93138-55-7 | [1][3] |

| Molecular Formula | C₁₂H₁₈N₂ | [1][3] |

| Molecular Weight | 190.29 g/mol | [1][3] |

| Appearance | Tan to yellow crystalline powder | [1] |

| Purity | ≥ 95% (NMR) | [1] |

| Storage | Store at 0-8°C | [1] |

The presence of two nitrogen atoms with different chemical environments—a nucleophilic primary aromatic amine and a basic tertiary aliphatic amine—makes this molecule a highly versatile intermediate.[1][2] The piperidine ring enhances its solubility in various organic solvents and contributes to its potential as a scaffold for biologically active compounds.[1]

Synthesis and Characterization: A Practical Approach

The synthesis of 3-(Piperidin-1-ylmethyl)aniline is most commonly achieved through a Mannich-type reaction or reductive amination, both of which are robust and scalable methods in organic synthesis.[4][5][6][7][8] Reductive amination, in particular, offers a direct and high-yielding pathway.

Recommended Synthetic Protocol: Reductive Amination

This protocol details the synthesis from 3-aminobenzaldehyde and piperidine. The choice of a mild reducing agent like sodium triacetoxyborohydride (STAB) is critical. Unlike harsher reagents, STAB is selective for the iminium intermediate, preventing the unwanted reduction of the starting aldehyde and minimizing side reactions.[9]

Experimental Protocol: Synthesis via Reductive Amination

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-aminobenzaldehyde (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Amine Addition: Add piperidine (1.1 eq) to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.

-

Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. The portion-wise addition helps to control the reaction exotherm.

-

Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 3-(Piperidin-1-ylmethyl)aniline.

Diagram: Synthetic Workflow

Caption: Reductive amination workflow for synthesizing 3-(Piperidin-1-ylmethyl)aniline.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the aniline ring, a singlet for the methylene bridge (-CH₂-), and multiplets for the piperidine ring protons.

-

¹³C NMR: The carbon NMR will display distinct peaks for the aromatic carbons, the methylene carbon, and the carbons of the piperidine ring.

-

Mass Spectrometry (MS): The mass spectrum should show a prominent molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight.

-

Infrared (IR) Spectroscopy: Key stretches would include N-H stretching for the primary amine, C-H stretches for the aromatic and aliphatic components, and C=C stretching for the aromatic ring.

Chemical Reactivity: A Tale of Two Nitrogens

The reactivity of 3-(Piperidin-1-ylmethyl)aniline is dominated by its two distinct nitrogen centers and the activated aromatic ring. This dual functionality allows for selective and sequential modifications, making it a powerful synthetic intermediate.

Reactions at the Primary Aromatic Amine (-NH₂)

The aniline moiety is a potent nucleophile and the primary site for many electrophilic reactions.

-

Acylation/Sulfonylation: The -NH₂ group readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base to form stable amides and sulfonamides. This is a common first step in many synthetic sequences to protect the amine or to introduce new functional groups.

-

Alkylation: While direct N-alkylation can be challenging to control, it is achievable under specific conditions. This reaction is fundamental in the synthesis of more complex drug candidates.[10]

-

Diazotization: The primary amine can be converted to a diazonium salt using nitrous acid (generated from NaNO₂ and HCl) at low temperatures. This diazonium intermediate is highly versatile and can be subsequently converted into a wide range of functional groups (e.g., -OH, -CN, -X).

Diagram: Key Reaction at the Aniline Moiety

Caption: N-Acylation of the primary aromatic amine.

Reactions Involving the Tertiary Piperidine Nitrogen

The nitrogen within the piperidine ring is a tertiary aliphatic amine, making it significantly more basic than the aromatic amine.

-

Salt Formation: It readily reacts with acids to form ammonium salts, a property often used to improve the aqueous solubility and crystalline nature of derivatives.

-

Quaternization: Reaction with alkyl halides can lead to the formation of quaternary ammonium salts, although this is generally less common in drug synthesis unless a permanent positive charge is desired.

Electrophilic Aromatic Substitution

The aniline -NH₂ group is a strong activating group, directing electrophilic substitution to the ortho and para positions. The piperidinomethyl group is also an ortho, para-director, albeit weaker. Therefore, electrophiles will preferentially add to the positions ortho and para to the amino group (C2, C4, and C6 positions), enabling reactions like halogenation, nitration, and Friedel-Crafts reactions on the benzene ring.

Applications in Drug Discovery and Beyond

The true value of 3-(Piperidin-1-ylmethyl)aniline lies in its role as a versatile intermediate for creating high-value molecules.

-

Pharmaceutical Development: This compound is a key building block for synthesizing pharmaceuticals, particularly those targeting neurological and psychiatric disorders.[1] The piperidine motif is a common scaffold in many drugs, and the aniline group provides a convenient handle for further chemical modification.[2] Derivatives have been investigated as potent ligands for various biological targets, including inhibitors of enzymes like dipeptidyl peptidase 4 (DPP-4) and PI3Kδ.[11][12]

-

Agrochemicals and Material Science: Beyond pharmaceuticals, it serves as an intermediate in the production of agrochemicals, where it can enhance the efficacy of herbicides and pesticides.[1] In material science, it can be incorporated into polymer formulations to improve mechanical properties and durability.[1]

Safety, Handling, and Storage

As with any active chemical reagent, proper handling of 3-(Piperidin-1-ylmethyl)aniline is paramount to ensure laboratory safety.

Hazard Identification:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[13][14]

-

Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[13][14][15]

-

Respiratory Irritation: May cause respiratory irritation.[13][15]

Recommended Safety Protocols:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[15][16][17]

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[16] Avoid contact with skin, eyes, and clothing.[16][17] Wash hands thoroughly after handling.[16]

-

First Aid:

-

Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing.[16]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[15][16]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[16]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[16]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, typically at refrigerated temperatures (0-8°C).[1][16]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[16][17]

Conclusion

3-(Piperidin-1-ylmethyl)aniline is more than just a chemical intermediate; it is a gateway to a vast chemical space. Its dual amine functionality, coupled with an activated aromatic system, provides a predictable yet highly adaptable platform for synthetic chemists. By understanding the nuances of its reactivity and adhering to rigorous safety protocols, researchers can effectively leverage this powerful building block to accelerate innovation in drug discovery, agrochemistry, and material science.

References

-

3-(Piperidin-1-yl)aniline | C11H16N2 | CID 7127806 - PubChem. [Link]

-

3-((3-Methylpiperidin-1-yl)methyl)aniline - PubChem. [Link]

-

Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properties | Request PDF - ResearchGate. [Link]

-

3-(piperidin-1-yl)aniline (C11H16N2) - PubChemLite. [Link]

-

Does piperidine work in reductive amination like this? - Reddit. [Link]

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. [Link]

-

Heteroaromatic and aniline derivatives of piperidines as potent ligands for vesicular acetylcholine transporter - PMC - PubMed Central. [Link]

-

Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction - Beilstein Journal of Organic Chemistry. [Link]

-

3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - NIH. [Link]

-

Synthetic applications of biologically important Mannich bases: An updated review - Open Access Research Journal of Biology and Pharmacy. [Link]

-

Reductive Amination Routes in the Synthesis of Piperidine IminoSugars - ResearchGate. [Link]

-

Material Safety Data Sheet - Cole-Parmer. [Link]

-

Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines - NIH. [Link]

-

Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properties - Journal of American Science. [Link]

-

Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine - ResearchGate. [Link]

-

The Preparation of Some Piperidine Derivatives by the Mannich Reaction - Journal of the American Chemical Society. [Link]

-

Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability - MDPI. [Link]

-

Show how to synthesize the following amines from the indicated st... - Pearson+. [Link]

-

Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation - Beilstein Journal of Organic Chemistry. [Link]

-

Deciphering Piperidine Formation in Polyketide-Derived Indolizidines Reveals a Thioester Reduction, Transamination, and Unusual Imine Reduction - ACS Publications. [Link]

-

Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as novel PI3Kδ inhibitors - Chinese Chemical Letters. [Link]

-

(R)-8-(3-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356), a novel xanthine-based dipeptidyl peptidase 4 inhibitor... - PubMed. [Link]

-

Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines - OUCI. [Link]

-

4-(Piperidin-1-ylmethyl)aniline | C12H18N2 | CID 846150 - PubChem. [Link]

- Method for preparing 4-(piperidine-3-yl)

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Buy 3-[(3-Methylpiperidin-1-yl)methyl]aniline | 919018-27-2 [smolecule.com]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. oarjbp.com [oarjbp.com]

- 7. jofamericanscience.org [jofamericanscience.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Heteroaromatic and aniline derivatives of piperidines as potent ligands for vesicular acetylcholine transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 11. html.rhhz.net [html.rhhz.net]

- 12. (R)-8-(3-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356), a novel xanthine-based dipeptidyl peptidase 4 inhibitor, has a superior potency and longer duration of action compared with other dipeptidyl peptidase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 3-(Piperidin-1-yl)aniline | C11H16N2 | CID 7127806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 3-(piperidin-1-yl)aniline | 27969-75-1 [sigmaaldrich.com]

- 15. aaronchem.com [aaronchem.com]

- 16. fishersci.com [fishersci.com]

- 17. cdhfinechemical.com [cdhfinechemical.com]

Probing the Neuromodulatory Potential of 3-(Piperidin-1-ylmethyl)aniline: A Mechanistic Whitepaper

Abstract

3-(Piperidin-1-ylmethyl)aniline is a synthetic molecule featuring a piperidine ring linked to an aniline moiety. While it is recognized as a versatile building block in the synthesis of compounds targeting neurological disorders, a detailed public record of its specific mechanism of action in neurological models is not extensively available[1]. This technical guide, therefore, aims to provide researchers, scientists, and drug development professionals with a comprehensive framework for investigating the potential neurological effects of this compound. By examining the well-established pharmacological activities of its core structural components—the piperidine and aniline moieties—we will propose and detail methodologies for exploring three primary, plausible mechanisms of action: modulation of sigma receptors, inhibition of monoamine oxidases, and interaction with monoamine transporters. This document will serve as an in-depth, hypothesis-driven guide, complete with experimental protocols and data presentation frameworks, to facilitate a thorough investigation into the neuropharmacological profile of 3-(Piperidin-1-ylmethyl)aniline.

Introduction: Deconstructing the Therapeutic Potential

The piperidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals with diverse therapeutic applications[2][3][4][5]. Its prevalence in centrally acting agents suggests that it imparts favorable properties for blood-brain barrier penetration and interaction with neurological targets[2][3]. The aniline group, also a common pharmacophore, is known to be a precursor for various bioactive molecules, including those with monoamine oxidase inhibitory properties[1][6].

Given the absence of direct, in-depth studies on 3-(Piperidin-1-ylmethyl)aniline, this guide will proceed by dissecting its structure to infer and explore its most probable neurological mechanisms of action. This approach allows for a structured and scientifically rigorous investigation, moving from broad hypotheses to specific, testable experimental questions.

Hypothesized Mechanism of Action I: Sigma Receptor Modulation

The sigma receptors, comprising at least two subtypes (σ1 and σ2), are enigmatic proteins that are not classical neurotransmitter receptors but are implicated in a wide range of cellular functions and are targets for various psychotropic drugs. Many piperidine-containing compounds exhibit high affinity for sigma receptors, making this a primary avenue of investigation for 3-(Piperidin-1-ylmethyl)aniline[7][8][9][10][11].

The Role of Sigma Receptors in Neuro-Cognitive Function

The σ1 receptor, in particular, is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is involved in regulating intracellular calcium signaling, ion channel function, and neuronal plasticity. Its modulation has been linked to potential therapeutic effects in neurodegenerative diseases, psychiatric disorders, and pain[7][9].

Caption: Hypothetical Sigma-1 Receptor Signaling Pathway for 3-(Piperidin-1-ylmethyl)aniline.

Experimental Protocol: Radioligand Binding Assay for Sigma Receptors

This protocol outlines a competitive binding assay to determine the affinity of 3-(Piperidin-1-ylmethyl)aniline for σ1 and σ2 receptors.

Objective: To quantify the binding affinity (Ki) of the test compound for σ1 and σ2 receptors.

Materials:

-

Test Compound: 3-(Piperidin-1-ylmethyl)aniline

-

Radioligands:

-

For σ1: [³H]-(+)-pentazocine

-

For σ2: [³H]-ditolylguanidine (DTG) in the presence of unlabeled (+)-pentazocine to block σ1 sites.

-

-

Membrane Preparations: Rat or guinea pig brain homogenates.

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

-

Non-specific Binding Control: Haloperidol (10 µM).

-

Scintillation Vials and Cocktail.

-

Filtration Apparatus with glass fiber filters.

Procedure:

-

Prepare serial dilutions of 3-(Piperidin-1-ylmethyl)aniline.

-

In a 96-well plate, add the membrane preparation, radioligand (at a concentration near its Kd), and varying concentrations of the test compound or control.

-

Incubate the mixture at room temperature for a specified time (e.g., 120 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (concentration of the test compound that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.

Hypothetical Data Presentation

| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) |

| 3-(Piperidin-1-ylmethyl)aniline | Experimental Value | Experimental Value |

| Haloperidol (Reference) | 3.5 | 4.2 |

| (+)-Pentazocine (Reference) | 2.8 | >10,000 |

Hypothesized Mechanism of Action II: Monoamine Oxidase Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and neurodegenerative disorders like Parkinson's disease[12][13]. Aniline derivatives have been reported to possess MAO inhibitory activity[1][6].

The Role of MAO in Neurotransmitter Metabolism

MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for dopamine. The inhibition of these enzymes can have profound effects on mood, cognition, and motor control.

Caption: Experimental Workflow for MAO Inhibition Assay.

Experimental Protocol: MAO-A and MAO-B Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory potency of 3-(Piperidin-1-ylmethyl)aniline against MAO-A and MAO-B.

Objective: To determine the IC50 values of the test compound for MAO-A and MAO-B.

Materials:

-

Test Compound: 3-(Piperidin-1-ylmethyl)aniline

-

Enzymes: Recombinant human MAO-A and MAO-B.

-

Substrate: Kynuramine.

-

Reference Inhibitors: Clorgyline (for MAO-A) and Selegiline (for MAO-B).

-

Assay Buffer: Potassium phosphate buffer (100 mM, pH 7.4).

-

96-well black microplate.

-

Fluorescence microplate reader.

Procedure:

-

Prepare serial dilutions of 3-(Piperidin-1-ylmethyl)aniline and reference inhibitors.

-

In the microplate, add the assay buffer, enzyme (MAO-A or MAO-B), and the test compound or reference inhibitor.

-

Pre-incubate the mixture for 15 minutes at 37°C.

-

Initiate the reaction by adding the substrate, kynuramine.

-

Incubate for 30 minutes at 37°C.

-

Stop the reaction by adding a stop solution (e.g., NaOH).

-

Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation of ~320 nm and an emission of ~405 nm.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Hypothetical Data Presentation

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |

| 3-(Piperidin-1-ylmethyl)aniline | Experimental Value | Experimental Value |

| Clorgyline (Reference) | 0.008 | 5.2 |

| Selegiline (Reference) | 9.8 | 0.015 |

Hypothesized Mechanism of Action III: Monoamine Transporter Inhibition

The reuptake of monoamines from the synaptic cleft is mediated by specific transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). Inhibition of these transporters prolongs the action of neurotransmitters and is a key mechanism for many antidepressant and psychostimulant drugs. Piperidine-based ligands have been shown to inhibit monoamine reuptake[14].

The Role of Monoamine Transporters in Synaptic Transmission

By clearing neurotransmitters from the synapse, these transporters play a critical role in regulating the duration and intensity of neuronal signaling. Their inhibition leads to an accumulation of neurotransmitters in the synaptic cleft, enhancing neurotransmission.

Experimental Protocol: Neurotransmitter Uptake Assay

This protocol details a cell-based assay to measure the inhibition of dopamine, serotonin, and norepinephrine uptake by 3-(Piperidin-1-ylmethyl)aniline.

Objective: To determine the IC50 values of the test compound for DAT, SERT, and NET.

Materials:

-

Test Compound: 3-(Piperidin-1-ylmethyl)aniline

-

Cell Lines: HEK293 cells stably expressing human DAT, SERT, or NET.

-

Radiolabeled Neurotransmitters: [³H]-Dopamine, [³H]-Serotonin, [³H]-Norepinephrine.

-

Reference Inhibitors: GBR 12909 (for DAT), Fluoxetine (for SERT), Desipramine (for NET).

-

Assay Buffer: Krebs-Ringer-HEPES buffer.

-

Scintillation Counter and Vials.

Procedure:

-

Culture the transfected HEK293 cells in 96-well plates.

-

Prepare serial dilutions of 3-(Piperidin-1-ylmethyl)aniline and reference inhibitors.

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with the test compound or reference inhibitor for 15 minutes at room temperature.

-

Add the respective radiolabeled neurotransmitter to each well and incubate for a short period (e.g., 10 minutes).

-

Terminate the uptake by aspirating the medium and rapidly washing the cells with ice-cold assay buffer.

-

Lyse the cells and transfer the lysate to scintillation vials.

-

Quantify the radioactivity to determine the amount of neurotransmitter taken up by the cells.

-

Calculate the percentage of inhibition for each concentration and determine the IC50 values.

Hypothetical Data Presentation

| Compound | DAT IC50 (nM) | SERT IC50 (nM) | NET IC50 (nM) |

| 3-(Piperidin-1-ylmethyl)aniline | Experimental Value | Experimental Value | Experimental Value |

| GBR 12909 (Reference) | 5.0 | >10,000 | >10,000 |

| Fluoxetine (Reference) | 150 | 1.0 | 200 |

| Desipramine (Reference) | 2000 | 25 | 0.8 |

Conclusion and Future Directions

This technical guide has outlined a rational, hypothesis-driven approach to elucidating the mechanism of action of 3-(Piperidin-1-ylmethyl)aniline in neurological models. By focusing on the well-documented activities of its constituent piperidine and aniline moieties, we have proposed three primary potential mechanisms: sigma receptor modulation, monoamine oxidase inhibition, and monoamine transporter inhibition. The detailed experimental protocols provided herein offer a clear roadmap for researchers to systematically investigate these possibilities.

The true neuropharmacological profile of 3-(Piperidin-1-ylmethyl)aniline will likely be a composite of these or other unforeseen activities. The data generated from the proposed studies will be crucial in building a comprehensive understanding of this compound's potential as a neuromodulatory agent and will guide its future development as a therapeutic candidate. It is imperative that these in vitro findings are eventually validated in in vivo models to assess the compound's behavioral effects and therapeutic potential in the context of a whole organism.

References

- S. Rossi, et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience.

- S. Rossi, et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience.

- F. Berardi, et al. (n.d.). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. Usiena air.

- F. Berardi, et al. (2010). 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review. PubMed.

- F. Berardi, et al. (n.d.). Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. Uniba.

- S. Kumar, et al. (2016). Exploration of a Library of 3,4-(Methylenedioxy)

- T. Nagano, et al. (1993).

- N. A. Frolov & A. N. Vereshchagin. (2023).

- N. A. Frolov & A. N. Vereshchagin. (2023).

- A. H. Newman, et al. (2004). Pharmacological and behavioral analysis of the effects of some bivalent ligand-based monoamine reuptake inhibitors. PubMed.

-

Wikipedia. (n.d.). Methylene blue. Retrieved from [Link]

- S. Kumar, et al. (2022).

- H. J. Kim, et al. (2022).

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Piperidine Derivatives in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Piperidine Derivatives in Medicinal Chemistry. Retrieved from [Link]

- J. W. Sloan, et al. (1985). Structure-activity relationships of some pyridine, piperidine, and pyrrolidine analogues for enhancing and inhibiting the binding of (+/-)

- R. Vardanyan. (2017). 3-Substituted and 1,3-Disubstituted Piperidines. OUCI.

Sources

- 1. Monoamine oxidase inhibition by selected anilide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Exploration of a Library of 3,4-(Methylenedioxy)aniline-Derived Semicarbazones as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. digibug.ugr.es [digibug.ugr.es]

- 9. Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds [usiena-air.unisi.it]

- 10. 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ricerca.uniba.it [ricerca.uniba.it]

- 12. Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Pharmacological and behavioral analysis of the effects of some bivalent ligand-based monoamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Foreword: The Strategic Value of the 3-(Piperidin-1-ylmethyl)aniline Scaffold

An In-depth Technical Guide to Early-Stage Research on 3-(Piperidin-1-ylmethyl)aniline Derivatives

In the landscape of medicinal chemistry, the convergence of privileged structures often signals a fertile ground for discovery. The 3-(Piperidin-1-ylmethyl)aniline scaffold is a prime example, marrying the versatile aniline core with the ubiquitous piperidine moiety. The aniline portion is a cornerstone in pharmaceuticals, forming the basis for everything from kinase inhibitors to antimicrobial agents.[1] The piperidine ring, a saturated heterocycle, is one of the most prevalent fragments in approved drugs, valued for its ability to modulate physicochemical properties like solubility and basicity, and to serve as a rigid scaffold for orienting substituents into three-dimensional space to interact with biological targets.[2][3]

This guide, intended for researchers and drug development professionals, provides a technical framework for the early-stage exploration of this promising chemical class. We will navigate the critical path from initial synthesis and characterization to preliminary biological evaluation and liability assessment, grounding our discussion in the principles of modern drug discovery. Our approach emphasizes not just the "how" but the "why," providing the causal logic behind experimental choices to foster a robust and self-validating research program.

Part 1: Synthesis and Chemical Space Exploration

The initial phase of any discovery program is the synthesis of a chemically diverse library of compounds to enable robust Structure-Activity Relationship (SAR) studies.[4] The 3-(Piperidin-1-ylmethyl)aniline core is readily accessible, with the primary challenge lying in the strategic introduction of diversity.

Core Scaffold Synthesis: The Mannich Reaction

A highly efficient and atom-economical route to the core structure is the Mannich reaction, a three-component condensation of a non-enolizable aldehyde (formaldehyde), a primary or secondary amine (piperidine), and a compound containing an active hydrogen atom (aniline).

Reaction Rationale: This reaction is chosen for its operational simplicity, high yields, and the ready availability of starting materials. It allows for the direct and robust formation of the critical C-N and C-C bonds in a single pot.

Caption: Mannich reaction pathway for core scaffold synthesis.

Experimental Protocol: Synthesis of 3-(Piperidin-1-ylmethyl)aniline

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C), add piperidine (1.0 eq.).

-

Mannich Reagent Formation: Slowly add an aqueous solution of formaldehyde (37%, 1.1 eq.) to the piperidine while stirring. Stir for 20 minutes at 0 °C.

-

Reaction with Aniline: To this mixture, add aniline (1.2 eq.) dissolved in ethanol.

-

Reaction Execution: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography on silica gel.

Library Development: Introducing Diversity

To explore the chemical space, modifications can be introduced at three key positions:

-

Position R¹ (Aniline Ring): Substitution on the aniline ring is critical for modulating electronic properties and providing vectors for target interaction. This is achieved by using commercially available substituted anilines in the Mannich reaction.

-

Position R² (Piperidine Ring): Using substituted piperidines (e.g., 4-methylpiperidine) can probe steric pockets in the target binding site and alter the compound's pKa.[5][6]

-

Position R³ (Aniline Nitrogen): The aniline nitrogen can be acylated, alkylated, or used in cross-coupling reactions post-synthesis to further expand the library.

Caption: Key diversification points on the scaffold.

Part 2: Physicochemical and Structural Characterization

Unambiguous characterization of each synthesized derivative is paramount to ensure that any observed biological activity is attributable to the correct, pure compound. A multi-technique approach is required.[7]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Quinquennial Review of Potent LSD1 Inhibitors Explored for the Treatment of Different Cancers, with Special Focus on SAR Studies - Sheikh - Current Medicinal Chemistry [rjpbr.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 85984-37-8|3-Methyl-4-(piperidin-1-yl)aniline|BLD Pharm [bldpharm.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Physicochemical Characterization of 3-(Piperidin-1-ylmethyl)aniline

Abstract: This guide provides an in-depth framework for the comprehensive physicochemical characterization of 3-(Piperidin-1-ylmethyl)aniline (CAS No. 93138-55-7), a versatile chemical intermediate. The document is structured to provide researchers, scientists, and drug development professionals with both the theoretical basis and practical methodologies for a robust analysis. We will explore the compound's structural elucidation, purity assessment, and thermal properties through a multi-technique approach, including spectroscopy, chromatography, and thermal analysis. The causality behind experimental choices is explained to ensure a deep understanding of the characterization workflow, establishing a self-validating system for analysis.

Introduction and Strategic Importance

3-(Piperidin-1-ylmethyl)aniline is an aromatic amine distinguished by a piperidine ring, a structural feature that enhances its reactivity and solubility.[1] This compound serves as a critical building block and key intermediate in several high-value sectors. In the pharmaceutical industry, it is instrumental in the development of novel drug candidates, particularly those targeting neurological and psychiatric disorders.[1] Its unique structure allows for diverse chemical modifications, enabling the synthesis of molecules with potentially improved efficacy and reduced side effects.[1] Beyond pharmaceuticals, it is a valuable intermediate in the production of advanced agrochemicals and specialty polymers in material science.[1]

Given its role as a foundational precursor, a thorough and precise characterization of its physicochemical properties is not merely a quality control measure but a fundamental necessity. The identity, purity, and stability of this starting material directly influence the yield, impurity profile, and ultimate viability of the final product. This guide establishes a comprehensive analytical workflow to ensure the material meets the stringent specifications required for research and development.

Chemical Identity and Structural Framework

The foundational step in any chemical analysis is the unambiguous confirmation of the molecule's identity and structure.

Caption: Plausible synthetic and purification workflow for 3-(Piperidin-1-ylmethyl)aniline.

Post-synthesis, purification is typically achieved via column chromatography on silica gel or recrystallization from an appropriate solvent system to remove unreacted starting materials and reaction by-products.

Spectroscopic Characterization

Spectroscopy provides fingerprint-level confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

-

Expertise & Causality: ¹H NMR confirms the presence and connectivity of different types of protons (aromatic, aliphatic, amine), while ¹³C NMR confirms the electronic environment of each carbon atom. The combination provides an unambiguous structural confirmation.

Expected ¹H NMR Signals (in CDCl₃):

-

Aromatic Protons (δ 6.5-7.2 ppm): A complex multiplet pattern corresponding to the four protons on the aniline ring.

-

Methylene Protons (-CH₂-) (δ ~3.4 ppm): A singlet integrating to two protons for the methylene bridge connecting the aniline and piperidine rings.

-

Piperidine Protons (α to N) (δ ~2.4 ppm): A multiplet integrating to four protons.

-

Piperidine Protons (β, γ to N) (δ ~1.4-1.6 ppm): A multiplet integrating to six protons.

-

Amine Proton (-NH₂) (δ ~3.6 ppm): A broad singlet, which can exchange with D₂O.

Expected ¹³C NMR Signals (in CDCl₃):

-

Signals in the aromatic region (δ ~113-148 ppm).

-

A signal for the methylene bridge carbon (δ ~64 ppm).

-

Signals for the piperidine carbons (δ ~24-54 ppm).

Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh and dissolve 10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer. [2]3. Data Acquisition: Acquire ¹H, ¹³C, and optionally 2D spectra (e.g., COSY, HSQC) following standard instrument procedures.

-

Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction).

-

Interpretation: Integrate the ¹H NMR signals and assign all peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

-

Expertise & Causality: This technique rapidly confirms the presence of key functional groups, such as the N-H bonds of the primary amine and the C-H bonds of the aromatic and aliphatic portions, providing a quick identity check.

Expected Characteristic FT-IR Peaks (KBr disc):

-

N-H Stretch (Primary Amine): Two characteristic bands in the 3300-3500 cm⁻¹ region.

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic Ring): Peaks in the 1500-1600 cm⁻¹ region.

-

C-N Stretch: Peaks in the 1250-1350 cm⁻¹ region.

Protocol: FT-IR Analysis

-

Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disc. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Perform a background scan with no sample present.

-

Sample Scan: Acquire the spectrum of the sample, typically over a range of 4000-400 cm⁻¹. [2]4. Interpretation: Identify the characteristic absorption bands and correlate them to the functional groups of 3-(Piperidin-1-ylmethyl)aniline.

Mass Spectrometry (MS)

MS provides the exact molecular weight of the compound and information about its fragmentation pattern, further confirming its identity.

-

Expertise & Causality: High-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₁₂H₁₈N₂), while the fragmentation pattern observed in techniques like GC-MS can provide structural clues that corroborate NMR and IR data.

Expected Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion Peak (M⁺): A peak at m/z = 190.

-

Base Peak: Often corresponds to a stable fragment, potentially the tropylium-like ion from cleavage of the benzylic C-N bond.

Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate. [3]2. Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., DB-5). [3]3. Method: Inject the sample and run a temperature gradient program to separate the components. The eluting compounds are then ionized and analyzed by the mass spectrometer.

-

Interpretation: Identify the peak corresponding to the parent compound. Confirm its molecular weight and analyze the fragmentation pattern to ensure it is consistent with the proposed structure.

Chromatographic Purity Assessment

Chromatographic methods are essential for quantifying the purity of the compound and identifying any potential impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of non-volatile or thermally sensitive organic compounds.

-

Expertise & Causality: A validated reverse-phase HPLC method can separate the main compound from related substances (e.g., starting materials, isomers, by-products), allowing for accurate quantification of purity as a percentage of the total peak area.

Protocol: Reverse-Phase HPLC Analysis

-

Instrumentation: An HPLC system with a UV detector, autosampler, and a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). [4]2. Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium acetate in water) and an organic solvent (e.g., acetonitrile or methanol). [5]3. Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a suitable solvent (e.g., 1 mg/mL) and dilute to an appropriate concentration for analysis (~0.1 mg/mL).

-

Analysis: Inject the sample and monitor the elution profile at a suitable wavelength (e.g., 254 nm). The retention time should be reproducible. [4]5. Quantification: Calculate the purity by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100. This method should be validated for accuracy and precision.

Gas Chromatography (GC)

GC is suitable for analyzing volatile and thermally stable compounds. It can be an alternative or complementary technique to HPLC for purity assessment.

-

Expertise & Causality: GC with a Flame Ionization Detector (FID) is highly sensitive to organic compounds and provides excellent resolution, making it ideal for detecting volatile impurities that might not be resolved by HPLC.

Protocol: GC-FID Analysis

-

Instrumentation: A gas chromatograph with an FID detector and a suitable capillary column (e.g., SE-54 or equivalent). [6]2. Carrier Gas: High-purity helium or hydrogen.

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) in a volatile solvent (e.g., toluene or methanol).

-

Method: Use a temperature-programmed run to ensure the separation of all volatile components.

-

Quantification: Calculate purity using the area percent method, similar to HPLC.

Thermal Analysis

Thermal analysis techniques characterize the material's response to changes in temperature, providing critical information on its stability, melting behavior, and composition.

Caption: Integrated workflow for the physicochemical characterization of the target compound.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.

-

Expertise & Causality: DSC is used to determine the melting point, a key indicator of purity. A sharp melting peak indicates a pure crystalline substance, while a broad peak suggests the presence of impurities or an amorphous state. It can also reveal other thermal events like glass transitions or polymorphic phase changes. [7] Protocol: DSC Analysis

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.

-

Method: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. [8]3. Interpretation: The peak of the endothermic event corresponds to the melting point (Tₘ). The presence of a step-change in the baseline may indicate a glass transition (T₉). [9]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.

-

Expertise & Causality: TGA is essential for determining the thermal stability and decomposition temperature of the compound. It can also quantify the presence of residual solvents or water, which would appear as a mass loss at lower temperatures (typically below 150 °C). [7][10] Protocol: TGA Analysis

-

Sample Preparation: Place 5-10 mg of the sample into a TGA crucible.

-

Method: Heat the sample at a controlled rate (e.g., 10-20 °C/min) in a controlled atmosphere (e.g., nitrogen or air) up to a high temperature (e.g., 600 °C). [2]3. Interpretation: Analyze the resulting mass vs. temperature curve. A significant drop in mass indicates decomposition. The onset temperature of this drop is a measure of thermal stability. Any initial mass loss at low temperatures corresponds to volatile content.

Safety and Handling

Proper handling is paramount when working with any chemical intermediate.

-

Hazard Codes: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation). [11]* Precautionary Codes: P260, P280, P302+P352, P304+P340, P305+P351+P338. [11]* Storage: Store at 0-8°C in a tightly sealed container under an inert atmosphere to prevent degradation from air and light exposure. [1]

Conclusion

The physicochemical characterization of 3-(Piperidin-1-ylmethyl)aniline requires a systematic, multi-technique approach. By combining spectroscopic methods (NMR, FT-IR, MS) for structural confirmation, chromatographic techniques (HPLC, GC) for purity assessment, and thermal analysis (DSC, TGA) for stability and phase behavior, a comprehensive and reliable profile of the material can be established. This rigorous characterization is fundamental to ensuring the quality and consistency required for its successful application in pharmaceutical development, agrochemical synthesis, and material science.

References

-

3-(Piperidin-1-yl)aniline. PubChem, National Center for Biotechnology Information.[Link]

-

Supplementary Material. The Royal Society of Chemistry.[Link]

-

3-((3-Methylpiperidin-1-yl)methyl)aniline. PubChem, National Center for Biotechnology Information.[Link]

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.[Link]

-

4-(Piperidin-1-ylmethyl)aniline. PubChem, National Center for Biotechnology Information.[Link]

-

Analytical Methods. RSC Publishing.[Link]

-

Thermal studies: (a) TGA and (b) DSC of the samples. ResearchGate.[Link]

-

Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine. ResearchGate.[Link]

-

Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Beilstein Journal of Organic Chemistry.[Link]

-

N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. The Royal Society of Chemistry.[Link]

-

A broadly applicable cross-linker for aliphatic polymers containing C–H bonds. UVicSPACE: Research & Learning Repository.[Link]

-

A REVIEW ON APPLICATIONS OF THERMOGRAVIMETRIC METHODS OF ANALYSIS (TGA, DTA, DSC). INDO AMERICAN JOURNAL OF PHARMACEUTICAL SCIENCES.[Link]

-

Quantification of aniline and N-methylaniline in indigo. PubMed Central, NIH.[Link]

-

Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres - Supporting Information. The Royal Society of Chemistry.[Link]

-

Aniline replacement in drug-like compounds. Cresset Group.[Link]

-

Method 8131: Aniline and Selected Derivatives by Gas Chromatography. U.S. Environmental Protection Agency (EPA).[Link]

-

The Role of Thermal Analysis in Pharmaceutical Testing and R&D. AZoM.[Link]

-

Aniline. PubChem, National Center for Biotechnology Information.[Link]

-

Material Characterization of Polymers by Methods of Thermal Analysis. NETZSCH Analyzing & Testing.[Link]

-

Can Aniline Be Used In Drug Development? Bloom Tech.[Link]

-

N-Methyl aniline. SpectraBase.[Link]

-

Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations. ResearchGate.[Link]

-

Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates. ResearchGate.[Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. rsc.org [rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. epa.gov [epa.gov]

- 7. iajps.com [iajps.com]

- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 9. dspace.library.uvic.ca [dspace.library.uvic.ca]

- 10. azom.com [azom.com]

- 11. 3-(piperidin-1-yl)aniline | 27969-75-1 [sigmaaldrich.com]

A Technical Guide to the Biological Screening of Novel 3-(Piperidin-1-ylmethyl)aniline Analogues

Introduction: The Therapeutic Potential of the 3-(Piperidin-1-ylmethyl)aniline Scaffold

The confluence of an aniline core and a piperidine moiety within a single molecular architecture presents a compelling starting point for the discovery of novel therapeutic agents. The 3-(Piperidin-1-ylmethyl)aniline scaffold, in particular, offers a unique three-dimensional structure and physicochemical properties that make it a privileged scaffold in medicinal chemistry. The piperidine ring can enhance aqueous solubility and metabolic stability, while the aniline component provides a versatile handle for synthetic modification and crucial interactions with biological targets.[1]

Aniline derivatives are well-represented in oncology, notably as kinase inhibitors that modulate critical signaling pathways involved in cancer cell proliferation and survival.[2] Given the structural alerts associated with the aniline motif, a thorough and systematic biological screening is paramount to identify potent and selective analogues with favorable safety profiles. This guide provides a comprehensive framework for the biological evaluation of novel 3-(Piperidin-1-ylmethyl)aniline analogues, from initial cytotoxicity screening to target deconvolution and preliminary ADMET profiling.

Part 1: The Strategic Screening Cascade

A hierarchical screening approach is essential for the efficient and cost-effective evaluation of a library of novel analogues. This cascade is designed to first identify compounds with general cytotoxic activity against cancer cells, followed by more focused assays to elucidate their mechanism of action and assess their drug-like properties.

Caption: Simplified MERTK signaling pathway leading to cell survival.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Materials:

-

Recombinant human kinases (e.g., MERTK, members of the MAPK pathway)

-

Kinase-specific substrates

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well microplates

-

Test compounds and a known kinase inhibitor (e.g., Staurosporine)

-

Plate-reading luminometer

Procedure:

-

Compound Preparation:

-

Prepare a serial dilution of the test compounds in the kinase assay buffer.

-

-

Kinase Reaction:

-

In the microplate, add the diluted test compound or vehicle control.

-

Add the recombinant kinase and its specific substrate.

-

Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Kₘ for the specific kinase.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

-

Reaction Termination and ATP Depletion:

-

Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes. [3]

-

-

Signal Generation and Detection:

-

Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase and luciferin to produce a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence of each well using a plate-reading luminometer. [3] Data Analysis:

-

-

The luminescent signal is directly proportional to the kinase activity.

-

Calculate the percentage of inhibition relative to the vehicle control.

-

Determine the IC₅₀ value for each compound against each kinase.

Table 2: Kinase Inhibition Profile of Lead Compound PPA-002

| Kinase Target | IC₅₀ (nM) |

| MERTK | 18.5 |

| c-Met | 33.6 |

| VEGFR2 | 150.2 |

| EGFR | > 10,000 |

| p38α (MAPK14) | 850.6 |

Data adapted from a study on aniline pyrimidine derivatives for illustrative purposes.[4]

Part 4: Preliminary ADMET Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to identify potential liabilities that could lead to late-stage drug development failure. [5][6]A suite of in vitro assays can provide valuable predictive data.

Key In Vitro ADMET Assays

-

Aqueous Solubility: Determines the solubility of a compound in a physiological buffer, which is critical for oral absorption.

-

Metabolic Stability (Liver Microsomes): Assesses the rate at which a compound is metabolized by liver enzymes (e.g., Cytochrome P450s). [5][7]The half-life (t₁/₂) and intrinsic clearance are determined.

-

Plasma Protein Binding: Measures the extent to which a compound binds to plasma proteins. High plasma protein binding can limit the free fraction of the drug available to exert its therapeutic effect. [7]* Permeability (Caco-2 Assay): Uses a monolayer of Caco-2 cells to predict intestinal permeability and identify if a compound is a substrate for efflux transporters like P-glycoprotein. [5][7]* hERG Inhibition: Evaluates the potential of a compound to block the hERG potassium channel, which can lead to cardiotoxicity. [7] Table 3: Preliminary In Vitro ADMET Profile of Lead Compound PPA-002

| Parameter | Assay | Result | Interpretation |

| Solubility | Kinetic Solubility | 150 µM at pH 7.4 | Good aqueous solubility |

| Metabolism | Human Liver Microsomes | t₁/₂ = 53.1 min | Moderate to good metabolic stability |

| Distribution | Equilibrium Dialysis | 92% bound to human plasma proteins | Moderate plasma protein binding |

| Absorption | Caco-2 Permeability | Pₐₒₒ = 15 x 10⁻⁶ cm/s, Efflux Ratio < 2 | High permeability, not a P-gp substrate |

| Toxicity | hERG Patch Clamp | IC₅₀ > 30 µM | Low risk of cardiotoxicity |

Data are hypothetical and for illustrative purposes, with some values adapted from existing literature on related compounds.[4]

Conclusion

This technical guide outlines a systematic and robust strategy for the biological screening of novel 3-(Piperidin-1-ylmethyl)aniline analogues. By employing a tiered approach that progresses from broad cytotoxicity screening to specific target-based assays and early ADMET profiling, researchers can efficiently identify promising lead candidates for further optimization. The detailed protocols and rationale provided herein are intended to ensure scientific integrity and reproducibility, ultimately accelerating the journey from a novel chemical scaffold to a potential therapeutic agent.

References

-

Why we select Cancer cell lines for toxicological studies and why not normal cell lines? (2021, August 25). ResearchGate. Retrieved from [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

- Dwivedi, Y., et al. (2015). Molecular Mechanism of Aniline Induced Spleen Toxicity and Neuron Toxicity in Experimental Rat Exposure: A Review. Current Drug Metabolism, 16(7), 579-591.

-

The MERTK Signaling Network. Multiple pro-oncogenic signaling pathways... (n.d.). ResearchGate. Retrieved from [Link]

-

Molecular mechanism of aniline induced spleen toxicity and neuron toxicity in experimental rat exposure: a review. (2015). Xi'an Jiaotong-Liverpool University (XJTLU). Retrieved from [Link]

- Khan, M. F., et al. (2001). Nitrotyrosine formation in splenic toxicity of aniline. Toxicology Letters, 124(1-3), 101-108.

-

Molecular Mechanism of Aniline Induced Spleen Toxicity and Neuron Toxicity in Experimental Rat Exposure: A Review. (2015). ResearchGate. Retrieved from [Link]

-

Aniline Acute Exposure Guideline Levels. (2007). National Center for Biotechnology Information. Retrieved from [Link]

-

In Vitro ADME Assays: Principles, Applications & Protocols. (n.d.). Creative Biolabs. Retrieved from [Link]

- Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(2), 481.

- Cummings, C. T., et al. (2014). Molecular Pathways: MERTK Signaling in Cancer. Clinical Cancer Research, 20(20), 5274-5280.

-

Using ADMET to Move Forward from Drug Discovery to Development. (2025, June 8). Bitesize Bio. Retrieved from [Link]

-